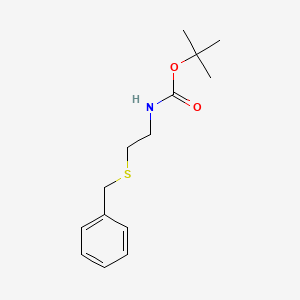

S-Benzyl-N-boc-ethanethiolamine

説明

S-Benzyl-N-boc-ethanethiolamine, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

S-Benzyl-N-boc-ethanethiolamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and proteomics. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C14H21NO2S

- Molecular Weight : 267.39 g/mol

- Density : 1.079 g/cm³

- Boiling Point : 391.4 °C at 760 mmHg

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is significant in organic synthesis for protecting amines during chemical reactions.

Synthesis Pathways

This compound can be synthesized through several methods, with notable routes including:

- From Benzyl Mercaptan : The compound can be synthesized from benzyl mercaptan and TERT-BUTYL N-[2-(TOSYLOXY)ETHYL]CARBAMATE.

- One-Pot Tandem Reactions : A one-pot reductive amination process can yield N-Boc protected secondary amines efficiently using sodium triacetoxyborohydride (STAB) in combination with Boc anhydride .

Medicinal Chemistry Applications

This compound plays a crucial role in medicinal chemistry due to its ability to act as a precursor in the synthesis of various bioactive compounds. Some key applications include:

- Hydroamination Reactions : It has been utilized in the hydroamination of aryl C-H bonds, facilitating the development of sustainable protocols for synthesizing complex molecules like benzo[c]isoxazol-3(1H)-ones.

- Tracer Development : The compound has been instrumental in creating no-carrier-added [*I]MIBG, a tracer for imaging neuroendocrine tumors, highlighting its importance in diagnostic applications.

Chemical Catalysis

The compound is also noted for its catalytic properties:

- Stereospecific C–S Coupling Reactions : It is involved in synthesizing enantiopure benzylic thioethers and sulfones via copper-catalyzed reactions, demonstrating its utility in maintaining chirality during synthesis.

Peptide Synthesis

Research indicates that this compound is used in solid-phase peptide synthesis (SPPS), particularly for the assembly of peptides through native chemical ligation. This method emphasizes its versatility in peptide bond formation and protection strategies.

Summary Table of Biological Activities

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for complex bioactive compounds; tracer development for neuroendocrine tumors |

| Chemical Catalysis | Used in stereospecific C–S coupling reactions; maintains chirality |

| Peptide Synthesis | Employed in solid-phase peptide synthesis; crucial for native chemical ligation |

| Antimicrobial Activity | Potential antibacterial properties against Gram-positive bacteria; further research needed |

特性

IUPAC Name |

tert-butyl N-(2-benzylsulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXHNIOFBFCJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652451 | |

| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873330-01-9 | |

| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。